(4,6-Dibromopyridin-3-yl)methanol
Overview
Description
(4,6-Dibromopyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a methanol group, and the 4 and 6 positions are substituted with bromine atoms
Scientific Research Applications
Chemistry: (4,6-Dibromopyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its brominated structure makes it useful in flame retardants and other materials requiring high thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dibromopyridin-3-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of the methanol group. One common method is the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4,6-Dibromopyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (4,6-Dibromopyridin-3-yl)methane.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,6-dibromo-3-pyridinecarboxaldehyde or 4,6-dibromo-3-pyridinecarboxylic acid.
Reduction: Formation of (4,6-Dibromopyridin-3-yl)methane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (4,6-Dibromopyridin-3-yl)methanol depends on its specific application. In general, the bromine atoms and the methanol group can interact with various molecular targets, influencing biological pathways or chemical reactions. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(4-Bromopyridin-3-yl)methanol: Similar structure but with only one bromine atom.
(4,6-Dichloropyridin-3-yl)methanol: Chlorine atoms instead of bromine.
(4,6-Difluoropyridin-3-yl)methanol: Fluorine atoms instead of bromine.
Uniqueness: (4,6-Dibromopyridin-3-yl)methanol is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and properties compared to its mono-brominated or halogen-substituted analogs. The dibrominated structure may enhance its effectiveness in certain applications, such as in the synthesis of complex molecules or in materials science.
Properties
IUPAC Name |
(4,6-dibromopyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBNODTXQUOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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